Cas no 913574-98-8 (Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate)

Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate is a fluorinated piperidine derivative featuring an azido functional group at the 4-position and a benzyl carboxylate moiety. This compound is of interest in medicinal chemistry and drug discovery due to its versatile reactivity, particularly in click chemistry applications via the azido group. The trans-configuration ensures stereochemical stability, while the fluorine substituent enhances metabolic resistance and binding affinity in target interactions. Its structural features make it a valuable intermediate for synthesizing bioactive molecules, including protease inhibitors and CNS-targeting agents. The benzyl ester group provides additional flexibility for further derivatization under mild conditions. This compound is typically handled under controlled conditions due to the azide functionality.
Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate structure
913574-98-8 structure
Product Name:Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate
CAS No:913574-98-8
MF:C13H15FN4O2
MW:278.282205820084
CID:4659504
Update Time:2025-05-20

Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl Trans-4-azido-3-fluoropiperidine-1-carboxylate
    • Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate
    • Inchi: 1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
    • InChI Key: ILPIDSLFVPNOPM-VXGBXAGGSA-N
    • SMILES: C(N1CC[C@@H](N=[N+]=[N-])[C@H](F)C1)(=O)OCC1C=CC=CC=1

Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate Pricemore >>

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Additional information on Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate

Introduction to Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate (CAS No. 913574-98-8)

Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate (CAS No. 913574-98-8) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the synthesis of novel therapeutic agents. The presence of both azido and fluorine substituents in its molecular structure makes it a versatile intermediate for medicinal chemists exploring innovative drug designs.

TheTrans configuration of the azido group at the 4-position and the fluorine atom at the 3-position of the piperidine ring contribute to the compound's distinct chemical properties. These features not only influence its reactivity but also enhance its potential as a building block for more complex molecules. The benzyl moiety at the 1-carboxylate position further adds to its synthetic utility, providing a handle for further functionalization.

In recent years, there has been a surge in research focused on developing fluorinated piperidine derivatives due to their enhanced metabolic stability and improved pharmacokinetic profiles. These compounds have shown promise in treating a variety of diseases, including neurological disorders and cancer. Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate stands out as a key intermediate in this area, facilitating the synthesis of advanced intermediates that can be further modified to target specific biological pathways.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating fluorinated piperidine scaffolds into kinase inhibitors, researchers aim to improve binding affinity and selectivity. The azido group provides a site for further chemical manipulation, allowing for the introduction of additional functional groups that can fine-tune the pharmacological properties of the final drug candidate.

Recent studies have demonstrated the effectiveness of Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate as a precursor in synthesizing novel fluorinated piperidine-based kinase inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting tyrosine kinases, which are overexpressed in many cancer types. These inhibitors have shown promising results in preclinical studies, indicating their potential as therapeutic agents. The ability to easily modify the structure of these inhibitors through further functionalization makes Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate an invaluable tool in drug discovery.

The fluorine atom in the molecular structure not only enhances metabolic stability but also contributes to lipophilicity, which is crucial for drug absorption and distribution. Additionally, the azido group can be selectively transformed into other functional groups, such as carboxylic acids or amides, through various chemical reactions. This versatility makes it an ideal candidate for exploring diverse chemical space and identifying new lead compounds.

In conclusion, Benzyl Trans-4-Azido-3-Fluoropiperidine-1-Carboxylate (CAS No. 913574-98-8) is a highly valuable compound in pharmaceutical research. Its unique structural features and synthetic versatility make it an excellent intermediate for developing novel therapeutic agents, particularly kinase inhibitors. The ongoing research in this area continues to highlight its importance and potential impact on future drug development efforts.

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